Cas no 128092-72-8 (Benzenemethanol, 2-fluoro-a-(4-fluorophenyl)-a-phenyl-)

Benzenemethanol, 2-fluoro-a-(4-fluorophenyl)-a-phenyl- structure
128092-72-8 structure
Nome del prodotto:Benzenemethanol, 2-fluoro-a-(4-fluorophenyl)-a-phenyl-
Numero CAS:128092-72-8
MF:C19H14F2O
MW:296.310672283173
MDL:MFCD25977181
CID:1222787
PubChem ID:14579819

Benzenemethanol, 2-fluoro-a-(4-fluorophenyl)-a-phenyl- Proprietà chimiche e fisiche

Nomi e identificatori

    • Benzenemethanol, 2-fluoro-a-(4-fluorophenyl)-a-phenyl-
    • (2-fluorophenyl)-(4-fluorophenyl)phenylmethanol
    • (RS)-(2-Fluorophenyl)(4-fluorophenyl)phenylmethanol
    • Flutrimazole carbinol
    • (2-Fluorophenyl)(4-fluorophenyl)(phenyl)methanol
    • JLU7MHV7FP
    • Benzenemethanol, 2-fluoro-alpha-(4-fluorophenyl)-alpha-phenyl-
    • BS-50673
    • MFCD25977181
    • A921457
    • SY039732
    • 128092-72-8
    • (2-Fluorophenyl)(4-fluorophenyl)phenylmethanol
    • C19H14F2O
    • 2-Fluoro-alpha-(4-fluorophenyl)-alpha-phenylbenzenemethanol
    • Y11163
    • SCHEMBL1443904
    • Flutrimazole Impurity B [EP Impurity]
    • OBUSEBRACGMKSM-UHFFFAOYSA-N
    • (2-fluorophenyl)-(4-fluorophenyl) phenylmethanol
    • CS-0085458
    • (2-fluorophenyl)-(4-fluorophenyl)-phenylmethanol
    • MDL: MFCD25977181
    • Inchi: InChI=1S/C19H14F2O/c20-16-12-10-15(11-13-16)19(22,14-6-2-1-3-7-14)17-8-4-5-9-18(17)21/h1-13,22H
    • Chiave InChI: OBUSEBRACGMKSM-UHFFFAOYSA-N
    • Sorrisi: C1=CC=C(C=C1)C(C2=CC=C(C=C2)F)(C3=CC=CC=C3F)O

Proprietà calcolate

  • Massa esatta: 296.10100
  • Massa monoisotopica: 296.10127139g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 3
  • Conta atomi pesanti: 22
  • Conta legami ruotabili: 3
  • Complessità: 347
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 1
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 4.4
  • Superficie polare topologica: 20.2Ų

Proprietà sperimentali

  • Densità: 1.241±0.06 g/cm3 (20 ºC 760 Torr),
  • Punto di fusione: 86.4-86.8 ºC
  • Solubilità: Insuluble (3.6E-3 g/L) (25 ºC),
  • PSA: 20.23000
  • LogP: 4.24900

Benzenemethanol, 2-fluoro-a-(4-fluorophenyl)-a-phenyl- Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
Chemenu
CM101764-5g
(2-Fluorophenyl)(4-fluorophenyl)(phenyl)methanol
128092-72-8 95%
5g
$400 2021-06-17
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
F0290010
Flutrimazole impurity B
128092-72-8 European Pharmacopoeia (EP) Reference Standard
¥2654.27 2022-02-23
1PlusChem
1P000Y99-1g
Benzenemethanol, 2-fluoro-α-(4-fluorophenyl)-α-phenyl-
128092-72-8 98+%
1g
$13.00 2023-12-25
1PlusChem
1P000Y99-5g
Benzenemethanol, 2-fluoro-α-(4-fluorophenyl)-α-phenyl-
128092-72-8 98+%
5g
$51.00 2023-12-25
Aaron
AR000YHL-1g
Benzenemethanol, 2-fluoro-α-(4-fluorophenyl)-α-phenyl-
128092-72-8 95%
1g
$18.00 2025-02-10
A2B Chem LLC
AA43597-1g
Benzenemethanol, 2-fluoro-α-(4-fluorophenyl)-α-phenyl-
128092-72-8 98+%
1g
$12.00 2024-04-20
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1156098-100mg
(2-Fluorophenyl)(4-fluorophenyl)(phenyl)methanol
128092-72-8 95%
100mg
¥49.00 2024-08-09
eNovation Chemicals LLC
D768098-250mg
Benzenemethanol, 2-fluoro-a-(4-fluorophenyl)-a-phenyl-
128092-72-8 95+%
250mg
$55 2024-06-08
A2B Chem LLC
AA43597-250mg
Benzenemethanol, 2-fluoro-α-(4-fluorophenyl)-α-phenyl-
128092-72-8 98+%
250mg
$4.00 2024-04-20
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1156098-1g
(2-Fluorophenyl)(4-fluorophenyl)(phenyl)methanol
128092-72-8 95%
1g
¥225.00 2024-08-09

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